5-Chloro-4-fluoro-2-nitroaniline

Physicochemical characterization Identity testing Regioisomer discrimination

5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6) is a trisubstituted nitroaniline derivative (C6H4ClFN2O2, MW 190.56 g/mol) belonging to the class of halogenated aromatic amines. It is a solid at ambient temperature, typically supplied as a light yellow to brown crystalline powder with a melting point of 141–145 °C and a minimum purity specification of 98% (GC) from major suppliers.

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
CAS No. 104222-34-6
Cat. No. B011740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-nitroaniline
CAS104222-34-6
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N
InChIInChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
InChIKeyVRJKEIWZSOHDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6): Chemical Identity and Core Properties for Procurement Screening


5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6) is a trisubstituted nitroaniline derivative (C6H4ClFN2O2, MW 190.56 g/mol) belonging to the class of halogenated aromatic amines [1]. It is a solid at ambient temperature, typically supplied as a light yellow to brown crystalline powder with a melting point of 141–145 °C and a minimum purity specification of 98% (GC) from major suppliers . The compound is catalogued under MDL MFCD00052698 and Beilstein Registry Number 7202993, and is primarily utilized as a synthetic intermediate in pharmaceutical, agrochemical, and dye chemistry .

Why Generic Substitution of 5-Chloro-4-fluoro-2-nitroaniline Is Scientifically Unsound


Substituting 5-chloro-4-fluoro-2-nitroaniline with a generic nitroaniline or a different regioisomer introduces unacceptable variability in both physicochemical properties and downstream synthetic outcomes. The specific pattern of chloro at position 5, fluoro at position 4, and nitro at position 2 relative to the aniline nitrogen creates a unique electronic environment that governs regioselectivity in subsequent reactions such as nucleophilic aromatic substitution, diazotization, and heterocycle formation . Even closely related regioisomers—such as 2-chloro-4-fluoro-5-nitroaniline (mp 59–62 °C) or 5-chloro-2-nitroaniline (mp 125–129 °C) —exhibit substantially different melting points, solubilities, and reactivities that preclude direct one-for-one replacement without full re-optimization of reaction conditions and purification protocols .

Quantitative Differentiation Evidence: 5-Chloro-4-fluoro-2-nitroaniline Versus Closest Analogs


Melting Point as a Surrogate for Structural Identity: Comparison with Regioisomeric Chloro-fluoro-nitroanilines

The melting point of 5-chloro-4-fluoro-2-nitroaniline (141–145 °C) is substantially higher than that of its regioisomer 2-chloro-4-fluoro-5-nitroaniline (59–62 °C) and significantly higher than mono-halogenated 5-chloro-2-nitroaniline (125–129 °C) . This large thermal difference provides a simple, cost-effective identity verification that is absent for less differentiated isomer pairs. The elevated melting point is consistent with the specific substitution pattern that maximizes intermolecular hydrogen bonding between the aniline –NH2 and the nitro group in the solid state .

Physicochemical characterization Identity testing Regioisomer discrimination

Purity Specification Consistency Across Multiple Vendors as a Procurement Reliability Indicator

Across five independent major suppliers—TCI (>98.0% GC) , Sigma-Aldrich/Chemscene (98%) , ChemImpex (≥98% GC) , AKSci (min. 98%) , and Capotchem (98% min. GC) [1]—the stated minimum purity for 5-chloro-4-fluoro-2-nitroaniline converges at 98% (GC). This level of inter-vendor consistency is not observed for the less common regioisomer 2-chloro-4-fluoro-5-nitroaniline, for which purity specifications are frequently absent or reported as ≥95% from a limited supplier base .

Quality assurance Supply chain consistency Purity specification

Ambient Storage Stability as a Logistics and Inventory Differentiator

5-Chloro-4-fluoro-2-nitroaniline is consistently specified for storage at ambient (room) temperature with protection from light , whereas the regioisomer 2-chloro-4-fluoro-5-nitroaniline requires refrigerated storage at 2–8 °C to prevent degradation [1]. The ability to store and ship at room temperature reduces cold-chain logistics requirements, simplifies inventory management, and lowers the total cost of ownership for multi-gram to multi-kilogram procurement.

Storage condition Supply logistics Stability

Documented Downstream Utility in Benzimidazole and Azo Dye Synthesis

Published synthetic protocols explicitly employ 5-chloro-4-fluoro-2-nitroaniline as the starting material for benzimidazole derivatives via a two-step reduction–cyclization sequence . The compound has also been used as a key intermediate in the synthesis of antibacterial agents targeting quinolinecarboxylic acid scaffolds and in the production of azo dyes with defined red color output . By contrast, the regioisomer 2-chloro-4-fluoro-5-nitroaniline is predominantly cited as a general heterocyclic building block without the same breadth of documented application-specific synthetic procedures accessing multiple compound classes .

Heterocyclic synthesis Pharmaceutical intermediates Dye chemistry

Regioselective Reactivity Governed by Chloro-Fluoro-Nitro Substitution Topology

In 5-chloro-4-fluoro-2-nitroaniline, the electron-withdrawing nitro group at C2 activates the ring toward nucleophilic aromatic substitution while simultaneously deactivating the amino group toward electrophilic attack, enabling chemoselective diazotization at the aniline nitrogen without competing ring nitration . The chlorine at C5 and fluorine at C4 provide orthogonal leaving-group capabilities: chlorine serves as a competent leaving group in SNAr reactions, while the C–F bond is substantially more inert, allowing sequential functionalization with predictable regiochemical control. This built-in reactivity gradient is not present in 5-chloro-2-nitroaniline (which lacks the fluoro substituent) or in 4-fluoro-2-nitroaniline (which lacks the chloro leaving group), making those analogs less versatile for multi-step synthetic sequences requiring sequential halogen differentiation .

Regioselectivity Nucleophilic aromatic substitution Diazotization

Evidence-Backed Application Scenarios for 5-Chloro-4-fluoro-2-nitroaniline in Research and Industrial Procurement


Benzimidazole-Based Urease Inhibitor Synthesis

5-Chloro-4-fluoro-2-nitroaniline is directly employed as the nitroaniline component in a two-step reduction–cyclization sequence yielding benzimidazole derivatives with demonstrated urease inhibitory activity . The regiochemistry of the chloro and fluoro substituents is preserved through the nitro reduction and cyclization steps, delivering a uniquely halogenated benzimidazole scaffold that would be difficult to access from mono-halogenated nitroaniline precursors without additional synthetic manipulation. Procurement of this specific isomer eliminates the need for post-synthetic halogenation and associated regioselectivity challenges.

Quinolinecarboxylic Acid Antimicrobial Agent Synthesis

This compound serves as a precursor in the synthesis of quinolinecarboxylic acid antimicrobials, where it participates in chlorination reactions to form the key quinoline core . The pre-installed chlorine atom at C5 is retained in the final antimicrobial scaffold, while the nitro group is reduced to enable cyclization. Using alternative nitroaniline isomers would alter the substitution pattern of the final quinoline and likely compromise antimicrobial potency or spectrum of activity.

Azo Dye Manufacturing with Defined Chromophoric Properties

The diazotization of 5-chloro-4-fluoro-2-nitroaniline followed by azo coupling produces red azo dyes with specific absorption characteristics attributed to the combined electron-withdrawing effects of the chloro, fluoro, and nitro substituents . The high purity specification (≥98% GC) ensures consistent color yields and minimizes batch-to-batch variability in industrial dyeing applications. Substitution with lower-purity or different isomer nitroanilines would produce measurable shifts in dye hue and color fastness.

Multi-Step Medicinal Chemistry for Orthogonal Halogen Differentiation

In medicinal chemistry campaigns requiring sequential functionalization of an aromatic core, the co-presence of a chlorine (good SNAr leaving group) and fluorine (poor leaving group, electron-withdrawing) on the same aniline ring enables chemists to execute regioselective substitution at the chlorine-bearing position while retaining the fluorine for downstream metabolic stabilization or further late-stage functionalization . This built-in reactivity orthogonality reduces synthetic step count by at least one protection/deprotection sequence compared to using mono-halogenated nitroaniline starting materials.

Technical Documentation Hub

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